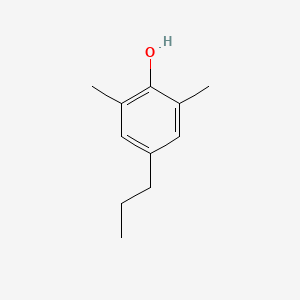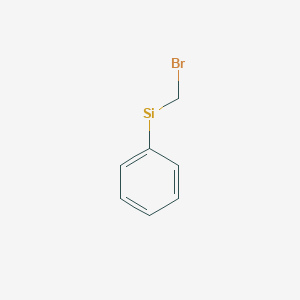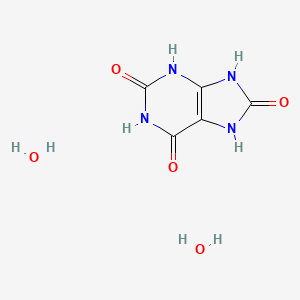![molecular formula C12H14N4O2S B14717425 N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide CAS No. 7065-59-0](/img/structure/B14717425.png)
N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide is a compound of interest in various scientific fields due to its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide typically involves the reaction of pyridine derivatives with dimethylamine and sulfonamide precursors. One common method includes the oxidation of pyridine to form a pyridylpyridinium cation, which then reacts with dimethylamine . Another approach involves the reaction of pyridine with formaldehyde and dimethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the desired product.
化学反応の分析
Types of Reactions
N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyridine derivatives.
科学的研究の応用
N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological pathways . The sulfonamide group plays a crucial role in binding to target proteins, while the dimethylamino group enhances its reactivity and solubility.
類似化合物との比較
Similar Compounds
N,N-Dimethylpyridin-4-amine: A derivative with similar structural features but lacking the sulfonamide group.
N,N-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A tricationic compound with pincer-type ligands.
Tri(pyridin-4-yl)amine: Another pyridine-based compound with different functional groups.
Uniqueness
N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide is unique due to the presence of both dimethylamino and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
7065-59-0 |
|---|---|
分子式 |
C12H14N4O2S |
分子量 |
278.33 g/mol |
IUPAC名 |
N,N-dimethyl-6-(pyridin-4-ylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C12H14N4O2S/c1-16(2)19(17,18)11-3-4-12(14-9-11)15-10-5-7-13-8-6-10/h3-9H,1-2H3,(H,13,14,15) |
InChIキー |
CUQPQJCYDSGLPD-UHFFFAOYSA-N |
正規SMILES |
CN(C)S(=O)(=O)C1=CN=C(C=C1)NC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


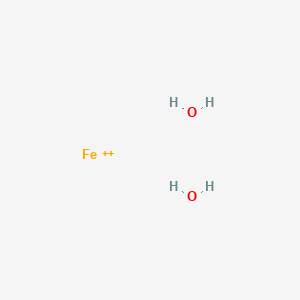
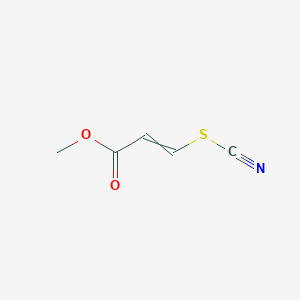

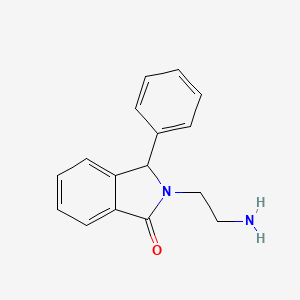
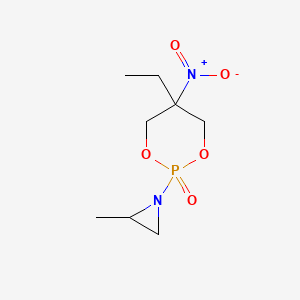
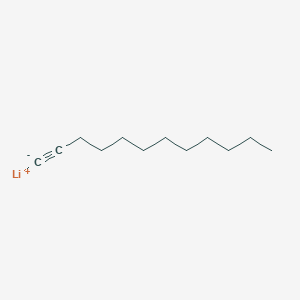
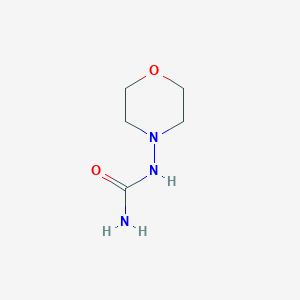
![3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine](/img/structure/B14717399.png)
